N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040653-70-0
VCID: VC11945495
InChI: InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-14(8-10-17)21-18(24)11-16-12-26-19(23-16)22-15-5-3-13(20)4-6-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Molecular Formula: C19H18FN3O2S
Molecular Weight: 371.4 g/mol

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

CAS No.: 1040653-70-0

Cat. No.: VC11945495

Molecular Formula: C19H18FN3O2S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide - 1040653-70-0

Specification

CAS No. 1040653-70-0
Molecular Formula C19H18FN3O2S
Molecular Weight 371.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-14(8-10-17)21-18(24)11-16-12-26-19(23-16)22-15-5-3-13(20)4-6-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key URCXMRLEMOZWOU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F

Introduction

N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that combines elements of thiazole and acetamide chemistry. This compound is not explicitly mentioned in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.

Structural Components:

  • Thiazole Ring: This is a five-membered ring containing sulfur and nitrogen. Thiazoles are known for their biological activity and are often used in pharmaceuticals.

  • Acetamide Group: This functional group is commonly found in organic compounds and contributes to their solubility and reactivity.

  • 4-Ethoxyphenyl and 4-Fluorophenyl Groups: These aromatic rings are attached to the thiazole and acetamide groups, respectively. The ethoxy group enhances solubility, while the fluorine atom can affect the compound's reactivity and biological activity.

Synthesis and Characterization

The synthesis of similar thiazole-based compounds typically involves the reaction of thiazole derivatives with appropriate amines or carboxylic acid derivatives. For N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide, one might start with a thiazole ring and introduce the acetamide and aromatic groups through subsequent reactions.

Characterization Techniques:

  • NMR Spectroscopy: Used to determine the structure and purity of the compound.

  • IR Spectroscopy: Helps identify functional groups.

  • Mass Spectrometry: Provides molecular weight and fragmentation patterns.

Potential Applications

Compounds with thiazole and acetamide functionalities have been explored for their antimicrobial, anticancer, and other pharmacological activities.

Biological Activities:

  • Antimicrobial Activity: Thiazole derivatives have shown promise against various bacterial and fungal strains .

  • Anticancer Activity: Some thiazole compounds exhibit activity against cancer cell lines, suggesting potential in oncology .

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